molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Número de catálogo B558173
Número CAS: 6404-26-8
Peso molecular: 124.57 g/mol
Clave InChI: GAGJMOQGABUOBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Boc-Lys(Ac)-OH” is a compound that is commonly used in solution phase peptide synthesis . It is a fluorescent substrate for histone deacetylases (HDACs) .


Synthesis Analysis

“Boc-Lys(Ac)-OH” has been used in the synthesis of a potential compound by conjugating the substrate moiety Boc-Lys(Ac), which serves as a masking group . This compound was created for selective cancer therapy that utilizes increased HDAC and tumour-associated protease activities produced in malignant cancer cells .


Molecular Structure Analysis

The molecular structure of “Boc-Lys(Ac)-OH” can be found in various chemical databases .


Chemical Reactions Analysis

“Boc-Lys(Ac)-OH” undergoes deacetylation, removing the acetyl group from the lysine residue . This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule .


Physical And Chemical Properties Analysis

“Boc-Lys(Ac)-OH” is a white to slight yellow to beige powder . It has a molecular weight of 288.34 g/mol . It is soluble in dimethylformamide (DMF) .

Aplicaciones Científicas De Investigación

One specific application of “Boc-Lys(Ac)-OH” is in the Histone Deacetylase Activity Assay . This assay is used to analyze HDAC enzymatic activities, which play a crucial role in regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . The methods of application involve using “Boc-Lys(Ac)-OH” as a substrate in the assay, and the outcomes can provide insights into the activity of HDACs in a given sample .

Another application is in the development of new therapeutic approaches for leukemia . In this context, “Boc-Lys(Ac)-OH” is used in combination with other compounds to study their synergistic effects on leukemia cells . The methods involve treating the cells with the compounds and then analyzing the resulting changes in gene expression and apoptosis . The outcomes of these experiments can contribute to the development of more effective treatments for leukemia .

Direcciones Futuras

“Boc-Lys(Ac)-OH” has been used in the development of a new prodrug strategy for selective cancer therapy . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents . The development of highly selective peptide linkers using unnatural amino acids is also a future direction .

Propiedades

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Ac)-OH

CAS RN

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys(Ac)-OH
Reactant of Route 2
Boc-Lys(Ac)-OH
Reactant of Route 3
Boc-Lys(Ac)-OH
Reactant of Route 4
Boc-Lys(Ac)-OH
Reactant of Route 5
Boc-Lys(Ac)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Lys(Ac)-OH

Citations

For This Compound
29
Citations
N Yao, CY Wu, W Xiao, KS Lam - Peptide Science, 2008 - Wiley Online Library
Vancomycin, an important antibiotic against medically relevant gram‐positive bacteria such as methicillin‐resistant Staphylococcus aureus, exerts its antibacterial effects by binding with …
Number of citations: 15 onlinelibrary.wiley.com
N Ueki, S Lee, NS Sampson, MJ Hayman - Nature communications, 2013 - nature.com
Eradication of cancer cells while minimizing damage to healthy cells is a primary goal of cancer therapy. Highly selective drugs are urgently needed. Here we demonstrate a new …
Number of citations: 99 www.nature.com
D Ma, Q Zong, Y Du, F Yu, X Xiao, R Sun, Y Guo… - Acta Biomaterialia, 2021 - Elsevier
Subcellular organelle targeted imaging and therapy are of enormous interest in cancer theranostics. However, the lack of tumor-selective organelle targeting has compromised their …
Number of citations: 10 www.sciencedirect.com
G Balboni, V Onnis, C Congiu, M Zotti… - Journal of medicinal …, 2006 - ACS Publications
Substitution of Gly with side-chain-protected or unprotected Lys in lead compounds containing the opioid pharmacophore Dmt-Tic [H-Dmt-Tic-Gly-NH-CH 2 -Ph, μ agonist/δ antagonist; …
Number of citations: 32 pubs.acs.org
B Jose, S Okamura, T Kato, N Nishino, Y Sumida… - Bioorganic & medicinal …, 2004 - Elsevier
A cyclic hexapeptide hydroxamic acid inhibitor for HDAC6 has been designed and synthesized on the basis of the facts that α-tubulin is the substrate of HDAC6 and of the excellent …
Number of citations: 29 www.sciencedirect.com
M Wang, Y Wang, K Hu, N Shao, Y Cheng - Biomaterials science, 2015 - pubs.rsc.org
A nanoparticle with a specific response to tumor extracellular acidity provides a new option in the design of tumor-targeted delivery systems. In this study, we report such a pH-…
Number of citations: 44 pubs.rsc.org
RK Quinn, AL Cianci, JA Beaudoin… - Bioorganic & medicinal …, 2010 - Elsevier
The alkene peptide isostere for the d-Ala-d-Ala dipeptide was synthesized via a convergent approach utilizing olefin cross-metathesis. The new isostere was then evaluated for binding …
Number of citations: 5 www.sciencedirect.com
H Bai, H Wang, Z Zhou, Y Piao, X Liu… - Advanced Functional …, 2023 - Wiley Online Library
Precise delivery and release of therapeutics in the subcellular targets are critical for tumor‐selective chemotherapy. Self‐immolative structures are sophisticatedly designed to achieve …
Number of citations: 3 onlinelibrary.wiley.com
K KAMISANGO, I SAIKI, Y TANIO… - Chemical and …, 1981 - jstage.jst.go.jp
Twenty-two kinds of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analogs were synthesized and their adjuvant activity on the induction of delayed-type hypersensitivity to ABA-N-…
Number of citations: 20 www.jstage.jst.go.jp
IC Sun, HY Yoon, DK Lim, K Kim - Bioconjugate chemistry, 2020 - ACS Publications
Enzyme-activatable anticancer prodrugs are modified medications that are composed of an anticancer drug, cleavable linker, and functional moiety. The purpose of such a prodrug …
Number of citations: 40 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.